molecular formula C14H12O2S B2977802 3-(3-methylphenyl)-2-(thiophen-2-yl)prop-2-enoic acid CAS No. 852400-10-3

3-(3-methylphenyl)-2-(thiophen-2-yl)prop-2-enoic acid

Cat. No.: B2977802
CAS No.: 852400-10-3
M. Wt: 244.31
InChI Key: GYILLEGDYCMKQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methylphenyl)-2-(thiophen-2-yl)prop-2-enoic acid is an α,β-unsaturated carboxylic acid featuring a thiophene ring at position 2 and a 3-methylphenyl group at position 3. Its structure (Figure 1) combines aromatic and heterocyclic moieties, making it a candidate for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

(E)-3-(3-methylphenyl)-2-thiophen-2-ylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c1-10-4-2-5-11(8-10)9-12(14(15)16)13-6-3-7-17-13/h2-9H,1H3,(H,15,16)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYILLEGDYCMKQG-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C(C2=CC=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C(/C2=CC=CS2)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylphenyl)-2-(thiophen-2-yl)prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzaldehyde and thiophene-2-carboxylic acid.

    Condensation Reaction: The key step involves a condensation reaction between 3-methylbenzaldehyde and thiophene-2-carboxylic acid in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate compound.

    Oxidation: The intermediate compound is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to yield the final product, 3-(3-methylphenyl)-2-(thiophen-2-yl)prop-2-enoic acid.

Industrial Production Methods

In an industrial setting, the production of 3-(3-methylphenyl)-2-(thiophen-2-yl)prop-2-enoic acid may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylphenyl)-2-(thiophen-2-yl)prop-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions include substituted aromatic acids, alcohols, ketones, and various derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

3-(3-methylphenyl)-2-(thiophen-2-yl)prop-2-enoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-methylphenyl)-2-(thiophen-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell growth, and other biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents and heterocyclic components, leading to distinct physicochemical and biological properties. Below is a comparative analysis based on evidence from crystallographic, synthetic, and pharmacological studies.

Substituent Variations on the Propenoic Acid Backbone

Compound Name Substituents/R-Groups Key Properties/Effects References
3-(Thiophen-2-yl)prop-2-enoic acid H at position 3 (no methylphenyl) Higher aqueous solubility; weaker lipophilicity compared to methylphenyl analog. Used in supramolecular assembly studies .
(2E)-3-[5-(3-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid Chlorophenyl-thiophene hybrid at position 3 Enhanced electronegativity due to Cl; potential for halogen bonding. Increased metabolic stability .
2-(Benzoylamino)-3-(thiophen-2-yl)prop-2-enoic acid Benzoylamino group at position 2 Hydrogen-bonding capability via amide; altered solubility in polar solvents .

Heterocyclic Replacements

Compound Name Heterocycle Key Properties/Effects References
(2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enoic acid Pyridine (N-heterocycle) Nitrogen atom introduces basicity; Cl substituents increase lipophilicity. Potential for metal coordination .
3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic acid Thiazole (S- and N-heterocycle) Saturated backbone reduces conjugation; thiazole enhances π-stacking interactions. Explored for biological activity .

Functional Group Modifications

  • Acidity: The target compound’s carboxylic acid (pKa ~4.5–5.0) is more acidic than its amide derivatives (e.g., 2-benzoylamino analog, pKa ~8–9) due to resonance stabilization of the deprotonated form .
  • Lipophilicity : The 3-methylphenyl group increases logP by ~1.5 compared to unsubstituted thiophene analogs, enhancing membrane permeability .
  • Crystallinity : Methylphenyl introduces steric hindrance, reducing crystal symmetry compared to simpler derivatives. Hydrogen bonding via COOH dominates packing patterns .

Biological Activity

3-(3-Methylphenyl)-2-(thiophen-2-yl)prop-2-enoic acid, also known as a thiophenyl chalcone derivative, has garnered attention in recent research for its diverse biological activities. This compound is characterized by its unique structure that combines a methylphenyl group with a thiophene moiety, contributing to its potential therapeutic properties.

Chemical Structure:

  • Molecular Formula: C13H12O2S
  • CAS Number: 852400-10-3
  • Molecular Weight: 232.30 g/mol

The compound's structure can be represented as follows:

C13H12O2S\text{C}_{13}\text{H}_{12}\text{O}_2\text{S}

Antioxidant Activity

Research indicates that thiophenyl chalcones, including 3-(3-methylphenyl)-2-(thiophen-2-yl)prop-2-enoic acid, exhibit significant antioxidant properties. A study highlighted that derivatives of thiophenyl chalcones demonstrated high radical scavenging activity, particularly in the ABTS assay, suggesting their potential as antioxidants in various applications .

Anti-inflammatory Effects

The compound has shown promise as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in inflammatory processes. In vitro studies revealed that it effectively inhibits mPGES-1 activity, which could lead to reduced production of pro-inflammatory prostaglandins like PGE2. This mechanism is crucial for developing anti-inflammatory drugs aimed at conditions such as arthritis and other inflammatory diseases .

Anticancer Potential

In cell line studies, 3-(3-methylphenyl)-2-(thiophen-2-yl)prop-2-enoic acid exhibited cytotoxic effects against various cancer cell lines, including A549 (lung cancer) cells. The compound induced cell cycle arrest and apoptosis in these cells, indicating its potential as an anticancer agent. The IC50 values obtained were in the low micromolar range, demonstrating effective inhibition comparable to established reference compounds .

Case Studies and Research Findings

Study Findings
Di Micco et al. (2021)Identified the compound as a potent mPGES-1 inhibitor with significant effects on cancer cell lines. Induced G0/G1 phase arrest and increased subG0/G1 fractions indicating apoptosis.
Gerstmeier et al. (2019)Highlighted the importance of mPGES-1 in inflammatory diseases and the therapeutic potential of its inhibitors like 3-(3-methylphenyl)-2-(thiophen-2-yl)prop-2-enoic acid.
Akitake et al. (2013)Discussed the role of prostaglandins in cancer proliferation and how mPGES-1 inhibitors can selectively target pathological conditions without affecting normal physiological functions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.